Ertapenem Dimer Amide Impurity
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ertapenem Dimer Amide Impurity is an impurity of Ertapenem , a carbapenem antibiotic . It has been identified using a mass spectrometer compatible, reverse-phase high-performance liquid chromatography method . This method was capable of resolving twenty-six impurities and degradation products (DPs) in Ertapenem .
Molecular Structure Analysis
The chemical name of this compound is (4R,5S,6S)-3- (((3S,5S)-5- ((3-Carboxyphenyl)carbamoyl)-1- ((4R,5S,6S)-3- (((3S,5S)-5- ((3-carboxyphenyl)carbamoyl)pyrrolidin-3-yl)thio)-6- (®-1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo [3.2.0]hept-2-ene-2-carbonyl)pyrrolidin-3-yl)thio)-6- (®-1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo [3.2.0]hept-2-ene-2-carboxylic acid .Aplicaciones Científicas De Investigación
Analytical Method Development and Validation
- Jadhav et al. (2020) developed a mass spectrometer compatible, reverse-phase high-performance liquid chromatography (HPLC-MS) method for resolving impurities in Ertapenem, including eight dimer impurities and two dehydrated dimers. This method offered enhanced sensitivity and selectivity, critical for impurity profiling in pharmaceutical research (Jadhav et al., 2020).
- Sajonz et al. (2001) focused on the preparation, isolation, and characterization of dimeric degradation products of Ertapenem. They developed selective degradation procedures, critical for understanding the drug's degradation process, and isolated the degradates using preparative HPLC (Sajonz et al., 2001).
Pharmacokinetics and Pharmacodynamics
- Majumdar et al. (2002) studied the pharmacokinetics of Ertapenem in healthy volunteers, focusing on plasma and urine concentrations, which is essential for understanding drug distribution and metabolism (Majumdar et al., 2002).
- Zhou et al. (2014) conducted a study on the pharmacokinetics of Ertapenem in outpatients with complicated urinary tract infections, providing insights into its efficacy and renal disposition in a real-world clinical setting (Zhou et al., 2014).
Methodological Challenges
- Sajonz et al. (2006) addressed the challenges in developing and validating an analytical method for Ertapenem, an unstable active pharmaceutical ingredient. This study highlights the difficulties in analyzing impurities and degradates in unstable compounds (Sajonz et al., 2006).
Clinical Applications and Efficacy
- Itani et al. (2006) compared Ertapenem with cefotetan for prophylaxis in elective colorectal surgery, providing data on its clinical efficacy and safety (Itani et al., 2006).
Mecanismo De Acción
While the mechanism of action for the Ertapenem Dimer Amide Impurity is not explicitly stated, Ertapenem, the parent compound, exhibits a bactericidal mode of action. It works by binding to and inhibiting bacterial penicillin-binding proteins (PBPs). Optimal bactericidal activity is achieved when drug concentrations exceed the minimal inhibitory concentrations (MIC) for a specified portion of the dosing interval .
Propiedades
Número CAS |
1199797-42-6 |
---|---|
Fórmula molecular |
C44H50N6O14S2 |
Peso molecular |
951.0 g/mol |
Nombre IUPAC |
(4R,5S,6S)-3-[(3S,5S)-5-[[3-[(2S,3R)-5-carboxy-2-[(1S,2R)-1-carboxy-2-hydroxypropyl]-4-[(3S,5S)-5-[(3-carboxyphenyl)carbamoyl]pyrrolidin-3-yl]sulfanyl-3-methyl-2,3-dihydropyrrole-1-carbonyl]phenyl]carbamoyl]pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C44H50N6O14S2/c1-17-31-29(19(3)51)40(56)50(31)34(44(63)64)35(17)65-25-13-27(45-15-25)37(53)47-23-9-5-7-21(11-23)39(55)49-32(30(20(4)52)42(59)60)18(2)36(33(49)43(61)62)66-26-14-28(46-16-26)38(54)48-24-10-6-8-22(12-24)41(57)58/h5-12,17-20,25-32,45-46,51-52H,13-16H2,1-4H3,(H,47,53)(H,48,54)(H,57,58)(H,59,60)(H,61,62)(H,63,64)/t17-,18-,19-,20-,25+,26+,27+,28+,29-,30-,31-,32-/m1/s1 |
Clave InChI |
ATXZKQUYOZAYTG-BNCIILEKSA-N |
SMILES isomérico |
C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1S[C@H]3C[C@H](NC3)C(=O)NC4=CC=CC(=C4)C(=O)N5[C@H]([C@H](C(=C5C(=O)O)S[C@H]6C[C@H](NC6)C(=O)NC7=CC=CC(=C7)C(=O)O)C)[C@@H]([C@@H](C)O)C(=O)O)C(=O)O)[C@@H](C)O |
SMILES canónico |
CC1C2C(C(=O)N2C(=C1SC3CC(NC3)C(=O)NC4=CC=CC(=C4)C(=O)N5C(C(C(=C5C(=O)O)SC6CC(NC6)C(=O)NC7=CC=CC(=C7)C(=O)O)C)C(C(C)O)C(=O)O)C(=O)O)C(C)O |
Apariencia |
White Solid |
Pureza |
> 95% |
Cantidad |
Milligrams-Grams |
Sinónimos |
Ertapenem Dimer III; (4R,5S,6S)-3-[[(3S,5S)-5-[[[3-[[(2S,3R)-5-Carboxy-2-[(1S,2R)-1-carboxy-2-hydroxypropyl]-4-[[(3S,5S)-5-[[(3-carboxyphenyl)amino]carbonyl]-3-pyrrolidinyl]thio]-2,3-dihydro-3-methyl-1H-pyrrol-1-yl]carbonyl]phenyl]amino]carbonyl]-3-pyrr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.